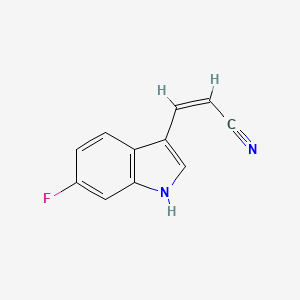
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
Übersicht
Beschreibung
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile, commonly known as FINA, is a synthetic molecule that has become increasingly popular in the fields of chemistry and biochemistry. FINA is a versatile molecule that can be used in a variety of applications, from drug development to lab experiments.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
- Studies have investigated various structural aspects of acrylonitrile derivatives, including (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile. For instance, Sonar et al. (2005) presented 1H/13C NMR spectral data and X-ray crystal structures of similar compounds, highlighting the Z geometry of the olefinic bond connecting the indole and thiophene moieties (Sonar, Parkin, & Crooks, 2005). Additionally, Penthala et al. (2012) described the Z geometry of acrylonitrile groups in related compounds, which are linked to indole and other rings, emphasizing the planar nature of the acrylonitrile group and its impact on molecular structure (Penthala, Parkin, & Crooks, 2012).
Cytotoxicity and Pharmacophore Development
- Research by Tarleton et al. (2012) on 2-phenylacrylnitriles, a related class of compounds, has highlighted the importance of the cyanide moiety for broad-spectrum cytotoxicity. They found that certain indole-acrylonitrile derivatives showed significant potency, suggesting potential applications in cancer therapy (Tarleton, Gilbert, Sakoff, & McCluskey, 2012).
Antioxidant Properties
- The synthesis and evaluation of pyrazolylacrylonitriles, which are structurally similar to (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile, have been studied by Parmar et al. (1999). These compounds have been examined for their effects on rat liver-microsomal lipid peroxidation, providing insights into potential antioxidant applications (Parmar et al., 1999).
Photophysical Properties
- Castillo et al. (2021) investigated the photophysical properties of acrylonitrile derivatives with core pyridine and phenyl moieties. Such studies are relevant for understanding the optical properties of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile and its potential applications in photophysical research (Castillo et al., 2021).
Acetylcholinesterase Inhibition
- A study by Parveen et al. (2014) on (Z)-acrylonitrile analogues revealed significant acetylcholinesterase inhibition, a key factor in Alzheimer’s disease treatment. This indicates the potential application of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile in neurological research and therapy (Parveen, Malla, Alam, Ahmad, & Rafiq, 2014).
Fluorescence and Molecular Interactions
- Ouyang et al. (2016) explored the piezochromic behaviors of AIE-active organic powders under hydrostatic pressure, including a diphenylacrylonitrile derivative. Such research sheds light on the fluorescence and molecular interaction properties of related compounds like (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile (Ouyang, Zhan, Lv, Cao, Li, Zhang, Wang, & Zhang, 2016).
Eigenschaften
IUPAC Name |
(Z)-3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZIHGFKKGMRNQ-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2/C=C\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




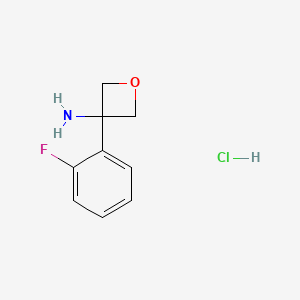
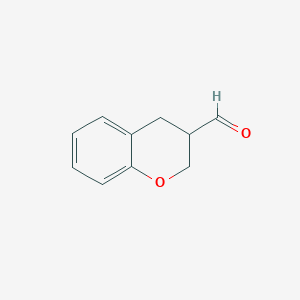

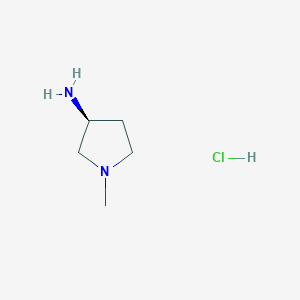
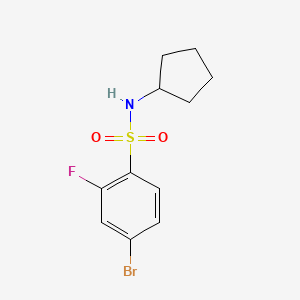
![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)


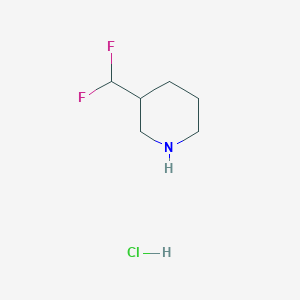

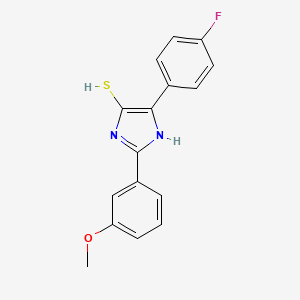
![Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394497.png)
![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)